molecular formula C16H24BF4Rh- B056618 Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 35138-22-8

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B056618
CAS No.: 35138-22-8
M. Wt: 406.1 g/mol
InChI Key: LYXHWHHENVLYCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can be synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of tetrafluoroboric acid . The reaction typically occurs under an inert atmosphere to prevent oxidation of the rhodium complex. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various catalytic applications .

Biological Activity

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (abbreviated as [Rh(COD)2]BF4) is a coordination complex that has garnered attention in the field of catalysis and organic synthesis. Its unique structure and reactivity make it a versatile catalyst in various chemical reactions, including hydrogenation and isomerization. This article delves into its biological activity, exploring its applications, mechanisms, and relevant case studies.

  • Molecular Formula : [Rh(C8H12)2]BF4[Rh(C_8H_{12})_2]BF_4
  • Molecular Weight : 406.08 g/mol
  • Appearance : Dark red powder
  • Solubility : Soluble in most organic solvents; insoluble in water .

The biological activity of this compound primarily arises from its role as a catalyst in organic reactions. It facilitates several transformations that are crucial for synthesizing biologically active compounds. The mechanism typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition or reductive elimination processes.

Applications in Biological Contexts

  • Catalytic Hydrogenation :
    • Used for the hydrogenation of unsaturated compounds to produce saturated derivatives, which can have significant biological relevance such as the synthesis of pharmaceuticals.
    • Example: It has been employed in the enantioselective hydrogenation of ketones and imines, leading to chiral amines and alcohols that are essential in drug development .
  • Asymmetric Synthesis :
    • Acts as a precursor for asymmetric alkylations and hydrogenations, enabling the production of enantiomerically pure compounds which are vital in medicinal chemistry .
    • The use of chiral ligands with [Rh(COD)2]BF4 enhances its selectivity in producing desired stereoisomers.
  • Hydrosilylation Reactions :
    • Facilitates hydrosilylation processes that are important for modifying biomolecules or synthesizing new materials with potential biological applications .

Case Study 1: Enantioselective Hydrogenation

A study demonstrated that this compound was effective in the enantioselective hydrogenation of α,β-unsaturated carbonyl compounds. The reaction conditions optimized using this catalyst resulted in high yields and selectivities for desired products, showcasing its utility in synthesizing chiral intermediates for pharmaceuticals .

Case Study 2: Hydroaminomethylation

In a one-pot synthesis involving hydroaminomethylation of 1-decene with diethylamine using [Rh(COD)2]BF4 as a catalyst, researchers achieved significant yields of fatty amines under optimized conditions (30 bar H2/CO, 120°C). This reaction illustrates the compound's role in producing valuable amines that can serve as precursors for various bioactive compounds .

Data Summary

PropertyValue
Molecular Weight406.08 g/mol
Melting Point188–190 °C (dec.)
SolubilitySoluble in organic solvents; insoluble in water
ApplicationsHydrogenation, isomerization, asymmetric synthesis

Properties

IUPAC Name

cycloocta-1,5-diene;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXHWHHENVLYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BF4Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35138-22-8
Record name Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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Q & A

Q1: How does Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate interact with carbonic anhydrase to influence its catalytic activity?

A1: Research has shown that this compound can replace the zinc ion naturally present in the active site of carbonic anhydrase []. This substitution is possible due to the similar ionic radii of rhodium and zinc. The rhodium ion then acts as a new catalytic center, altering the enzyme's activity. For instance, while uncomplexed rhodium catalyzes the hydroformylation of styrene favoring the branched aldehyde product, the rhodium-substituted carbonic anhydrase demonstrates a preference for the linear aldehyde product []. This suggests that the protein environment surrounding the rhodium ion plays a crucial role in dictating the reaction regioselectivity.

Q2: What are the challenges associated with using this compound to modify carbonic anhydrase, and how can they be addressed?

A2: One challenge is achieving a 1:1 stoichiometry between the rhodium complex and carbonic anhydrase. Research indicates that using this compound can lead to the binding of multiple rhodium atoms to the enzyme, exceeding the desired 1:1 ratio []. This non-specific binding likely occurs at surface histidine residues. To address this, researchers have explored site-directed mutagenesis and chemical modification of surface histidines to limit the non-specific binding and achieve a more controlled rhodium incorporation [].

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